

Application Notes and Protocols: Inotodiol Extraction from Inonotus obliquus (Chaga Mushroom)

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Compound of Interest

Compound Name: *Inotodiol*

Cat. No.: *B1671956*

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Introduction

Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries. It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids. Among the triterpenoids, **inotodiol** has garnered significant attention from the pharmaceutical industry for its potent biological activities, including anti-inflammatory, anti-cancer, antioxidant, and anti-allergic properties.^{[1][2]} This document provides detailed protocols for the extraction and purification of **inotodiol** from Inonotus obliquus, summarizes quantitative data from various extraction methodologies, and illustrates a key signaling pathway influenced by **inotodiol**.

Data Summary: Inotodiol Extraction Yields

The efficiency of **inotodiol** extraction is highly dependent on the chosen solvent and methodology. The following table summarizes yields obtained from various published protocols.

Extraction Method	Solvent System	Starting Material	Yield of Inotodiol	Purity	Reference
Ethanol Extraction & HPLC	Food-grade Ethanol	500 g Chaga Powder	~1.4 g (0.28% w/w)	>97%	[1]
Ethanol Extraction & Chromatography	Ethanol, Hexane/Ethyl Acetate	220 g Air-dried Sclerotia	320 mg (from 1.08g concentrate)	97%	[3] [4]
Supercritical Fluid Extraction (SFE)	Supercritical CO2	Chaga Powder	87–101 mg/100 g	Not specified	[5]
Folch Method	Chloroform/Methanol	Chaga Powder	139 mg/100 g	Not specified	[5]
High-Speed Counter-Current Chromatography	Hexane:Ethyl Acetate:Methanol:Water	100 mg Chloroform Extract	13.0 mg	97.51%	[6]
Soxhlet Extraction	Cyclohexane	Chaga Powder	Highest extractability noted	Not specified	[7]

Experimental Protocols

Protocol 1: High-Yield Ethanol Extraction and Purification

This protocol is adapted from a method demonstrating high purity (>97%) and a significant purification yield (33.6%).[\[1\]](#)

1. Extraction

- Mix 500 g of dried Chaga mushroom powder with 6 L of food-grade ethanol in a suitable reactor vessel.[8]
- Incubate the mixture at 50°C overnight with agitation (e.g., 200 rpm).[8]
- Separate the ethanolic extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes).[8]
- Collect the supernatant. To maximize yield, repeat the extraction process (steps 1.1-1.3) with the insoluble residue two more times.[8]
- Combine all supernatants and concentrate the volume to 50–70 mL using a vacuum rotary evaporator.[8]

2. Purification

- To maximize the solubility of the compounds, incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath.[1][8]
- Centrifuge the sonicated extract (e.g., 20,000 × g at 20°C for 20 minutes) to pellet any remaining insoluble material.[1][8]
- Subject the resulting supernatant to preparative High-Performance Liquid Chromatography (HPLC).[1][8]
- System: Preparative HPLC system.
- Column: ODS-AQ C18 reverse-phase column (e.g., 50 × 500 cm).[1][8]
- Mobile Phase Gradient: A gradient of acetonitrile and water is commonly used for reverse-phase separation of triterpenoids.[1][9] A typical program might be: 0-30 min: 90-92% B; 30-45 min: 92-100% B; 45-80 min: 100% B (where B is the organic solvent).[8]
- Flow Rate: 30 mL/min.[1][8]
- Collect the fractions containing high-purity **inotodiol**, identified by retention time against a standard.
- Dry the collected fractions to a powder using a freeze-dryer.[8]

Protocol 2: Lab-Scale Extraction with Silica Gel Chromatography

This protocol is suitable for smaller-scale laboratory preparations.[3][4]

1. Extraction

- Grind air-dried Chaga sclerotia (e.g., 220 g) into small pieces.[3][4]

- Extract the ground material with ethanol at room temperature for 20 hours.[3][4]
- Concentrate the ethanolic extract under reduced pressure to yield a brown amorphous solid.
[3][4]

2. Purification

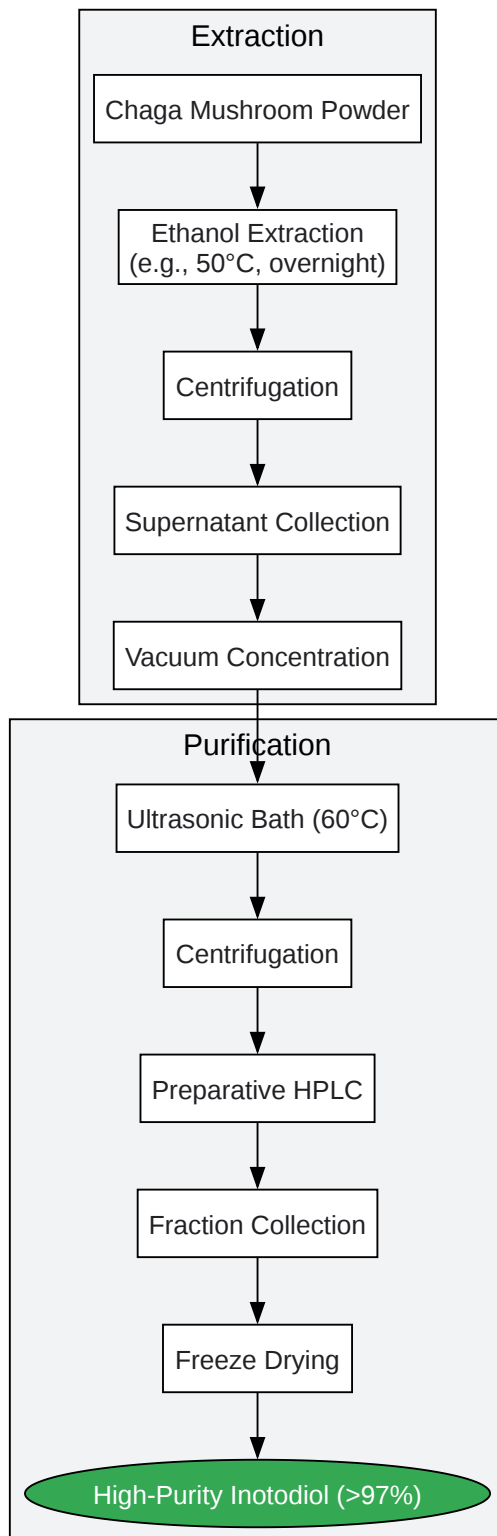
- Subject the crude extract to column chromatography on silica gel.[3][4]
- Stationary Phase: Silica gel.
- Mobile Phase: Hexane/ethyl acetate (5:2).[3][4]
- Collect the fractions and monitor for the presence of **inotodiol** (e.g., by TLC).
- Pool the **inotodiol**-rich fractions and concentrate them.
- For final purification, utilize HPLC with a normal-phase column.[3][4]
- System: HPLC with a differential refractometer.[3]
- Column: Ultrasphere-Si™ column (e.g., 10 × 200 mm, 5 μm).[3]
- Mobile Phase: Hexane/ethyl acetate (5:2).[3]
- Flow Rate: 2 mL/min.[3]
- Collect and dry the pure **inotodiol** fraction.

Visualization of Protocols and Pathways

Experimental Workflow: Inotodiol Extraction & Purification

The following diagram outlines the general workflow for extracting and purifying **inotodiol** from Chaga mushrooms.

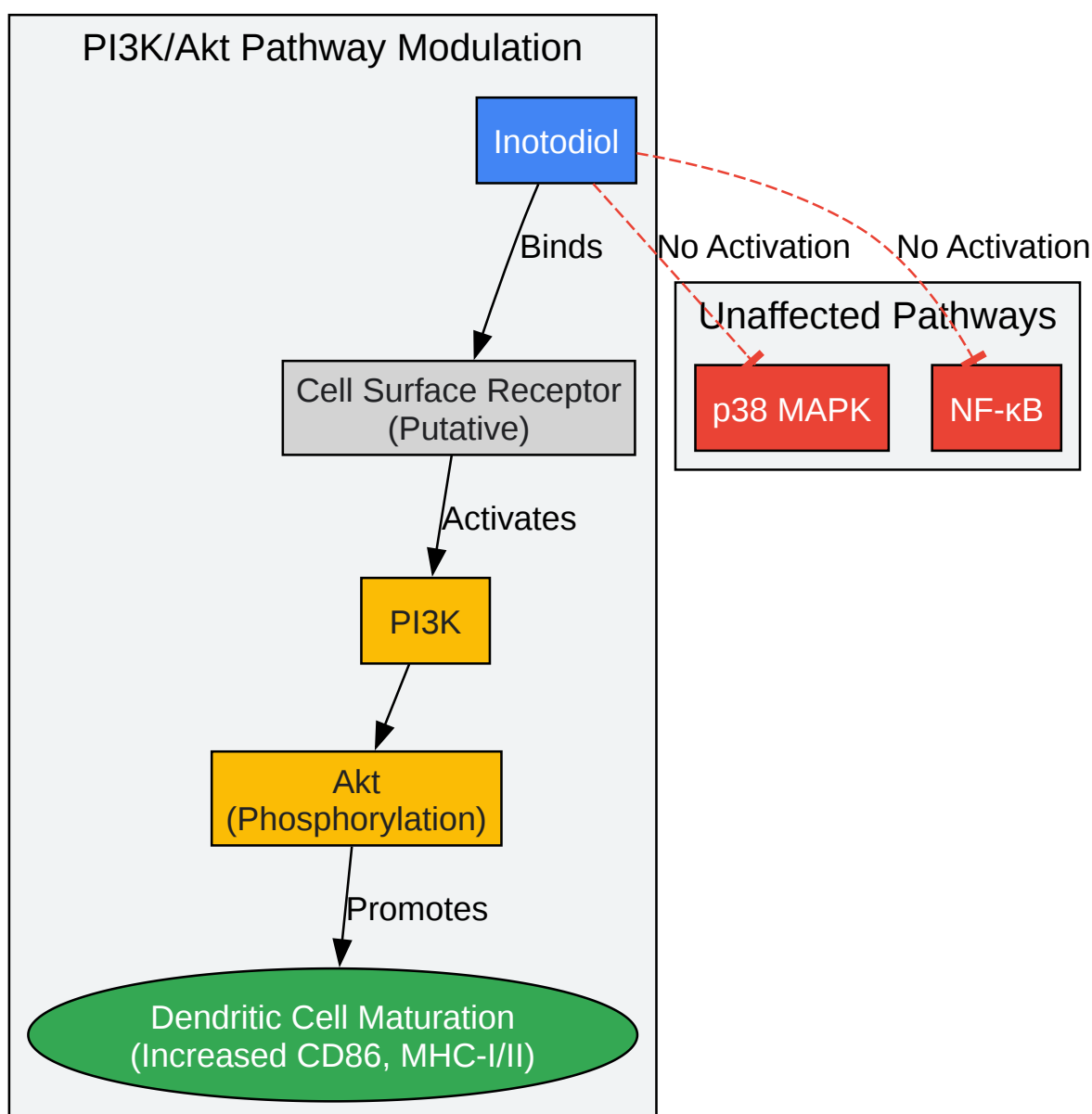
Inotodiol Extraction and Purification Workflow

[Click to download full resolution via product page](#)Caption: Workflow for **Inotodiol** Extraction.

Signaling Pathway: Inotodiol's Immunomodulatory Action

Inotodiol has been shown to induce maturation of dendritic cells (DCs) through a distinct signaling pathway that is independent of p38 MAPK and NF- κ B activation, which are typically activated by lipopolysaccharide (LPS).[3][4] Instead, **inotodiol** appears to modulate the PI3K/Akt pathway.[3]

Inotodiol Signaling in Dendritic Cells



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Caption: **Inotodiol**'s Signaling Pathway in DCs.

Analytical Methodology

For the quantification of **inotodiol** and confirmation of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., differential refractometer, evaporative light scattering detector (ELSD), or mass spectrometry) is the method of choice.[3][6][10] For pharmacokinetic studies, liquid chromatography coupled to triple quadrupole tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing **inotodiol** in biological matrices.[9][10]

Note: These protocols are intended as a guide. Optimization of parameters such as solvent ratios, extraction times, and temperature may be necessary depending on the specific source material and available equipment. Always follow standard laboratory safety procedures.

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